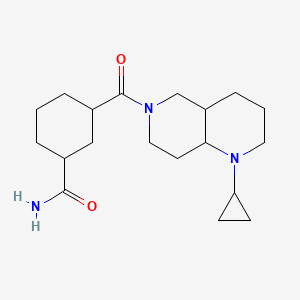![molecular formula C20H28FN5 B6771972 N-[cyclobutyl-(4-fluorophenyl)methyl]-1-(1-cyclohexyltetrazol-5-yl)ethanamine](/img/structure/B6771972.png)
N-[cyclobutyl-(4-fluorophenyl)methyl]-1-(1-cyclohexyltetrazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyclobutyl-(4-fluorophenyl)methyl]-1-(1-cyclohexyltetrazol-5-yl)ethanamine is a complex organic compound characterized by its unique structure, which includes a cyclobutyl group, a fluorophenyl group, and a cyclohexyltetrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclobutyl-(4-fluorophenyl)methyl]-1-(1-cyclohexyltetrazol-5-yl)ethanamine typically involves multiple steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a [2+2] cycloaddition reaction involving alkenes.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.
Synthesis of the Cyclohexyltetrazolyl Group: This group can be synthesized by reacting cyclohexylamine with sodium azide under acidic conditions to form the tetrazole ring.
Coupling Reactions: The final step involves coupling the cyclobutyl, fluorophenyl, and cyclohexyltetrazolyl groups through a series of amide bond formations and reductive aminations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and substitution reactions, and employing high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl and ethanamine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[cyclobutyl-(4-fluorophenyl)methyl]-1-(1-cyclohexyltetrazol-5-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group makes it particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[cyclobutyl-(4-fluorophenyl)methyl]-1-(1-cyclohexyltetrazol-5-yl)ethanamine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclohexyltetrazolyl group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[cyclopropyl-(4-fluorophenyl)methyl]-1-(1-cyclohexyltetrazol-5-yl)ethanamine
- N-[cyclobutyl-(4-chlorophenyl)methyl]-1-(1-cyclohexyltetrazol-5-yl)ethanamine
- N-[cyclobutyl-(4-fluorophenyl)methyl]-1-(1-cyclopentyltetrazol-5-yl)ethanamine
Uniqueness
N-[cyclobutyl-(4-fluorophenyl)methyl]-1-(1-cyclohexyltetrazol-5-yl)ethanamine is unique due to the combination of its cyclobutyl and cyclohexyltetrazolyl groups. This combination provides a distinct steric
Properties
IUPAC Name |
N-[cyclobutyl-(4-fluorophenyl)methyl]-1-(1-cyclohexyltetrazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN5/c1-14(20-23-24-25-26(20)18-8-3-2-4-9-18)22-19(15-6-5-7-15)16-10-12-17(21)13-11-16/h10-15,18-19,22H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEXZRATPWGHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2CCCCC2)NC(C3CCC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Hydroxyethyl)-1-(oxan-4-yl)-3-spiro[5.5]undecan-3-ylurea](/img/structure/B6771889.png)
![6-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazine-4-carboxamide](/img/structure/B6771892.png)
![1-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B6771904.png)

![4-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-2-(4-fluorophenyl)morpholine](/img/structure/B6771918.png)
![N-[2-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B6771919.png)
![2-(4-Chlorophenyl)-4-[1-(1-cyclohexyltetrazol-5-yl)ethyl]morpholine](/img/structure/B6771926.png)
![3-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B6771940.png)
![4-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-2-methyl-6-phenylmorpholine](/img/structure/B6771948.png)
![N-methyl-N-[8-(6-methylpyridazine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B6771977.png)
![4-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-2-(3-methoxyphenyl)morpholine](/img/structure/B6771985.png)
![N,N-dimethyl-2-[7-(2-methyl-2-pyridin-3-ylpropanoyl)-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B6771986.png)
![(6-methylpyridazin-4-yl)-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6771987.png)
![2-[1-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B6771989.png)
